Lanthanum(III) nitrate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Precursor for Lanthanum-based Materials

Lanthanum(III) nitrate hydrate serves as a readily available precursor for various lanthanum-based materials widely used in research. These materials exhibit diverse functionalities, making them valuable for various studies:

- Nanoparticles: Lanthanum(III) nitrate hydrate is a popular starting material for synthesizing lanthanum-based nanoparticles with specific properties for research in catalysis, optics, and electronics [, ].

- Perovskite oxides: This compound acts as a precursor for perovskite oxides like LaMnO3 and LaFeO3, used in research on solid-state electrolytes, gas sensors, and catalysts [, ].

- Lanthanum zirconate: Lanthanum(III) nitrate hydrate is a critical component in the synthesis of lanthanum zirconate nanoparticles, studied for their potential applications in fuel cells and solid electrolytes [].

Catalyst in Organic Synthesis

Lanthanum(III) nitrate hydrate exhibits Lewis acid behavior, making it a valuable catalyst for various organic transformations in research. Some notable examples include:

- Chemoselective deprotection: This compound facilitates the selective removal of protecting groups from organic molecules, crucial for targeted synthesis in organic chemistry [].

- Acetylation reactions: Lanthanum(III) nitrate hydrate can efficiently catalyze the acetylation of alcohols, phenols, and amines, expanding the possibilities for functionalizing organic molecules [].

- Synthesis of α-amino nitriles: This compound plays a role in the one-pot synthesis of α-amino nitriles from readily available starting materials, contributing to the development of new pharmaceuticals and other nitrogen-containing compounds [].

Other Applications in Research

Beyond the aforementioned areas, Lanthanum(III) nitrate hydrate finds applications in various other research fields:

- Phosphate removal in water treatment: Due to its ability to form insoluble lanthanum phosphate, this compound is explored for removing phosphate from water bodies, a potential solution to eutrophication problems [].

- Luminescent materials: Lanthanum(III) nitrate hydrate serves as a precursor for lanthanum-based coordination polymers with luminescent properties, valuable for developing new probes and sensors in various fields [].

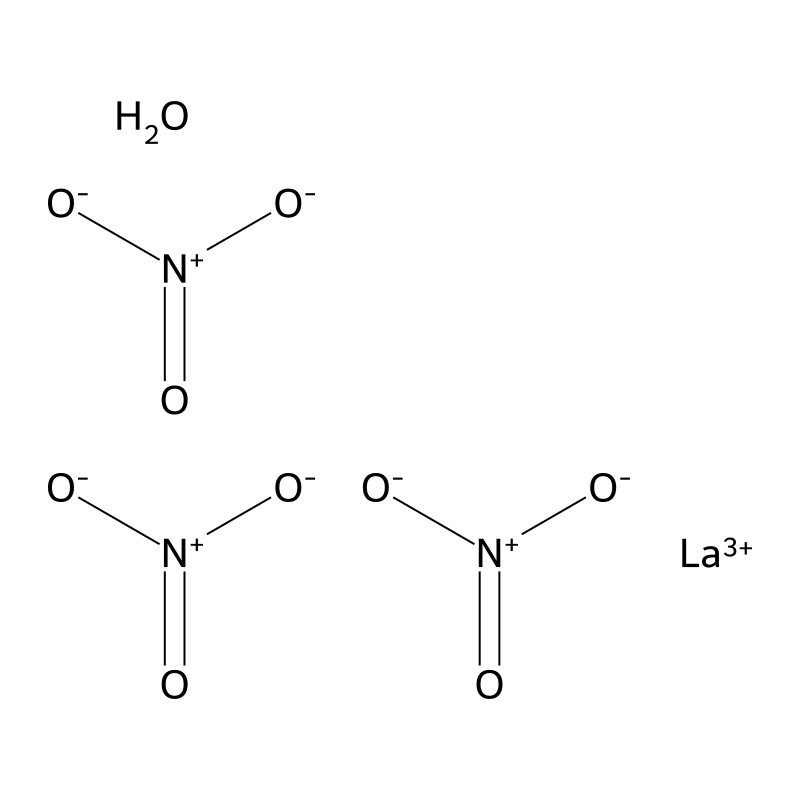

Lanthanum(III) nitrate hydrate, with the chemical formula La(NO₃)₃·xH₂O, is a hydrated salt of lanthanum, a rare earth element. It typically appears as a white crystalline powder and is soluble in water. The compound consists of lanthanum ions coordinated with nitrate ions and water molecules. It is known for its oxidizing properties and is commonly used in various chemical synthesis processes.

Lanthanum(III) nitrate is considered a moderate health hazard. It can cause irritation upon contact with skin, eyes, or respiratory system [].

- Acute toxicity: Oral LD50 (rat) > 5000 mg/kg []. However, it's important to handle the compound with care to avoid accidental ingestion or inhalation.

- Fire hazard: Nitrate compounds can act as oxidizing agents, increasing the flammability of combustible materials []. It's crucial to store lanthanum(III) nitrate away from flammable substances.

- Catalytic Reactions: It has been utilized as a catalyst in the one-pot synthesis of 2-arylbenzothiazole derivatives through the condensation of aldehydes and 2-aminothiophenol, demonstrating its effectiveness in organic synthesis .

- Formation of Lanthanum Compounds: When reacted with other metal precursors, it can form mixed metal oxides or perovskites, such as lanthanum zirconate, via coprecipitation methods .

Lanthanum(III) nitrate hydrate can be synthesized through several methods:

- Direct Reaction: By reacting lanthanum oxide or hydroxide with nitric acid.

- Sonication-Assisted Synthesis: This method enhances the reaction rate and yields by using ultrasonic waves to facilitate mixing and reaction .

- Precipitation Techniques: Involves the precipitation of lanthanum salts from solutions containing lanthanum ions and nitrates under controlled conditions.

Interaction studies involving lanthanum(III) nitrate hydrate focus on its reactivity with other compounds. For instance, it has been shown to interact effectively with organic substrates during catalytic processes, enhancing reaction efficiency. Additionally, investigations into its interactions with biological systems are ongoing to assess its potential therapeutic uses and safety profiles .

Lanthanum(III) nitrate hydrate shares similarities with other rare earth nitrates but exhibits unique properties due to its specific ionic structure and hydration state. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cerium(III) nitrate hydrate | Ce(NO₃)₃·xH₂O | Stronger oxidizing agent; used in catalysis |

| Neodymium(III) nitrate hydrate | Nd(NO₃)₃·xH₂O | Higher magnetic susceptibility; used in magnets |

| Gadolinium(III) nitrate hydrate | Gd(NO₃)₃·xH₂O | Notable for its use in medical imaging |

| Yttrium(III) nitrate hydrate | Y(NO₃)₃·xH₂O | Important for phosphors and superconductors |

X-ray Diffraction Studies

Lanthanum(III) nitrate hydrate exhibits a distinctive crystalline structure that has been extensively characterized through X-ray diffraction analysis. The compound crystallizes in the monoclinic crystal system with space group P2₁/c [1] [2]. The unit cell parameters for the hexahydrated form are a = 6.528 Å, b = 11.367 Å, c = 13.858 Å, and β = 90.644°, with a calculated density of 2.393 g/cm³ [1] [4].

The crystal structure of lanthanum(III) nitrate hexahydrate has been precisely determined through single crystal X-ray diffraction studies, revealing the formula [La(NO₃)₃(H₂O)₅]·H₂O, which corresponds to pentaaquatris(nitrato)lanthanum(III) hydrate [1]. This structural determination demonstrates that the compound contains five water molecules directly coordinated to the lanthanum center, with one additional lattice water molecule positioned in the second coordination sphere at a distance of 7.350 Å [1].

X-ray diffraction patterns of the compound show characteristic reflections that can be indexed according to the JCPDS database. The powder diffraction data confirms the presence of distinct crystalline phases during thermal decomposition, with the final product at elevated temperatures corresponding to hexagonal La₂O₃ (JCPDS Card No. 73-2141) [5] [6]. Temperature-dependent X-ray powder diffraction studies have revealed the successive phase transformations that occur during thermal treatment, providing insight into the decomposition mechanism [7].

Table 1: Crystal Structure Parameters of Lanthanum(III) Nitrate Hydrate

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Parameters (La(NO₃)₃·6H₂O) | a = 6.528 Å, b = 11.367 Å, c = 13.858 Å, β = 90.644° | [1] |

| Coordination Number of La³⁺ | 11 | [1] |

| La-O Bond Distances | 2.527-2.668 Å (coordination shell) | [1] |

| Crystal Structure Type | Pentaaquatris(nitrato)lanthanum(III) hydrate | [1] |

| Density (calculated) | 2.393 g/cm³ | [4] |

| Molecular Formula Weight | 433.01 g/mol | [4] |

Hydrate Coordination Geometry

The coordination geometry around the lanthanum(III) center in the nitrate hydrate represents one of the most fascinating aspects of this compound's structure. The lanthanum ion exhibits an exceptionally high coordination number of 11, which is uncommon in purely inorganic lanthanum compounds [1] [8]. This coordination environment consists of three bidentate nitrate anions and five coordinated water molecules, creating a complex polyhedron around the metal center.

The La-O bond distances within the first coordination sphere range from 2.527 Å to 2.668 Å, reflecting the varied bonding environments of the oxygen atoms [1]. These distances are characteristic of lanthanum(III) coordination compounds and are consistent with the large ionic radius of the La³⁺ ion. The bidentate nitrate ligands coordinate through two oxygen atoms each, contributing six coordination sites, while the five water molecules provide the remaining coordination positions.

Recent molecular dynamics studies have provided additional insights into the coordination behavior of lanthanum(III) in nitrate-containing solutions. In ionic liquid environments, lanthanum demonstrates a coordination number of 10 oxygen atoms in the first solvation shell, with nitrate anions serving as the primary coordinating ligands [9]. The nitrate ligands can coordinate in both monodentate and bidentate fashions, with the bidentate coordination becoming more prevalent in certain solvent systems [8] [10].

The coordination polyhedron of lanthanum(III) in nitrate hydrate complexes often adopts irregular geometries due to the flexible coordination requirements of the large lanthanide ion [11]. Lanthanide coordination numbers typically range from 6 to 12, with higher coordination numbers being favored due to the large ionic radii and electrostatic bonding nature [11]. The specific geometry observed in lanthanum(III) nitrate hydrate reflects the balance between maximizing coordination number and accommodating the steric requirements of the coordinated ligands.

Advanced structural studies using high-resolution crystallographic techniques have revealed the detailed hydrogen bonding network within the crystal lattice. The peripheral water molecules are involved in intermolecular hydrogen bonding, which stabilizes the overall crystal structure and influences the thermal decomposition behavior [12]. This hydrogen bonding network plays a crucial role in determining the dehydration sequence during thermal treatment.

Spectroscopic Characterization

Infrared and Raman Spectroscopy

Infrared spectroscopy provides comprehensive characterization of the vibrational modes present in lanthanum(III) nitrate hydrate, offering detailed information about both the nitrate coordination and water environments. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific molecular vibrations within the crystal structure.

The nitrate anions in lanthanum(III) nitrate hydrate display characteristic infrared absorption bands at 892, 1319, 1508, 1596, 1631, and 1716 cm⁻¹ [12]. These bands correspond to the various vibrational modes of the coordinated nitrate ligands, with the splitting pattern indicating the reduced symmetry of the nitrate groups upon coordination to the lanthanum center. The presence of multiple nitrate bands reflects the bidentate coordination mode and the different crystallographic environments of the nitrate anions.

Water molecules in the crystal structure contribute distinct absorption features in the infrared spectrum. The O-H stretching vibrations typically appear in the range of 3400-3500 cm⁻¹, while the H-O-H bending mode is observed around 1640 cm⁻¹ [12]. The complex water environment, including both coordinated and lattice water molecules, results in broad absorption bands that may show fine structure reflecting the different hydrogen bonding environments.

Thermogravimetric analysis coupled with infrared spectroscopy of evolved gases (TGA-FTIR) has provided valuable insights into the thermal decomposition mechanism. During thermal treatment, the evolution of nitric acid is clearly detected through its characteristic absorption bands at 892, 1319, 1508, 1596, 1631, and 1716 cm⁻¹ [12]. The formation of nitrogen dioxide during higher temperature decomposition is evidenced by absorption bands at 1597 and 1630 cm⁻¹ [12].

Raman spectroscopy offers complementary information to infrared spectroscopy, particularly for the characterization of nitrate environments. Studies have shown that Raman spectroscopy is highly effective for analyzing nitrate-containing solutions and solids, with optimization of excitation wavelengths significantly improving sensitivity [13]. The use of shorter excitation wavelengths, particularly 405 nm, provides enhanced Raman signals for nitrate species compared to longer wavelengths [13].

Recent advanced Raman spectroscopic studies have demonstrated the capability to quantify multiple analytes in lanthanide nitrate solutions, including nitrate, nitrite, and other anions [13]. The technique has proven valuable for real-time monitoring of chemical composition in processing streams, with detection limits reaching millimolar concentrations for nitrate species [13]. Multi-wavelength Raman approaches using 405, 532, and 671 nm excitation have shown significant improvements in detection sensitivity, particularly for weak Raman scatterers [13].

Nuclear Magnetic Resonance Insights

Nuclear magnetic resonance spectroscopy provides unique insights into the local environments and dynamics of different nuclei within lanthanum(III) nitrate hydrate. Multiple NMR-active nuclei can be studied to gain comprehensive understanding of the molecular structure and behavior.

¹⁷O NMR spectroscopy has emerged as a particularly powerful technique for characterizing water environments in lanthanum-containing hydrates. High-resolution ¹⁷O NMR studies of lanthanum magnesium nitrate hydrate have demonstrated the ability to resolve four distinct bound water environments within the crystal structure [14] [15]. These studies utilized high magnetic fields ranging from 18.8 to 35.2 T, where each individual water environment was resolved through advanced multi-dimensional NMR experiments [14] [15].

The quadrupolar coupling constants and asymmetry parameters of the ¹⁷O nuclei in different water environments were determined to be between 6.6 and 7.1 MHz and 0.83 and 0.90, respectively [14] [15]. These parameters provide detailed information about the electronic environment and coordination geometry of the water molecules. The ability to distinguish four unique water environments demonstrates the sensitivity of ¹⁷O NMR to subtle differences in the local chemical environment [15].

¹³⁹La NMR spectroscopy offers direct characterization of the lanthanum coordination environment. Lanthanum has two NMR-active isotopes, ¹³⁸La and ¹³⁹La, with ¹³⁹La being the preferred nucleus due to its higher natural abundance (99.91%) and better sensitivity [16]. The ¹³⁹La chemical shift range extends from -600 to +1600 ppm, providing substantial dispersion for characterizing different lanthanum environments [16].

¹³⁹La NMR studies of lanthanum nitrate complexes in solution have revealed the formation of multiple species, including mono-, di-, tetra-, and higher nitrato complexes [17]. The chemical shifts provide information about the coordination environment and the number of coordinated nitrate ligands. In aqueous solutions, lanthanum nitrate complexes show characteristic ¹⁵N NMR signals that can be used to identify different complex species [17].

The application of NMR spectroscopy to paramagnetic lanthanide systems requires special considerations due to the effects of unpaired electrons on relaxation and chemical shifts. However, for diamagnetic La³⁺ systems, conventional NMR techniques can be applied effectively to study coordination chemistry and solution dynamics [17]. Advanced NMR techniques, including two-dimensional methods and variable-temperature studies, have provided insights into exchange processes and coordination dynamics in lanthanum nitrate solutions.

Table 3: Spectroscopic Characterization Summary

| Technique | Key Findings/Bands | Temperature/Conditions |

|---|---|---|

| XRD Analysis | Confirms hexagonal La₂O₃ formation (JCPDS 73-2141) | Final product at 800°C |

| IR Spectroscopy - Nitrate bands | 892, 1319, 1508, 1596, 1631, 1716 cm⁻¹ | Evolved products up to 390°C |

| IR Spectroscopy - Water bands | O-H stretching around 3400-3500 cm⁻¹ | Room temperature to 200°C |

| IR Spectroscopy - Thermal products | HNO₃ and NO₂ evolution detected | 240-530°C range |

| Raman Spectroscopy | Strong nitrate signals, optimized with 405 nm excitation | Various excitation wavelengths |

| ¹⁷O NMR | Four distinct water environments resolved | High magnetic fields (18.8-35.2 T) |

| ¹³⁹La NMR | Chemical shift range -600 to +1600 ppm | Aqueous solutions |

| TGA Analysis | Total mass loss 62.7% (theoretical 62.37%) | RT to 800°C, 5°C/min |

| DSC Analysis | Endothermic peaks at 413°C and 448°C | RT to 800°C, nitrogen atmosphere |

Thermal Behavior

Thermogravimetric Analysis

Thermogravimetric analysis reveals the complex thermal decomposition behavior of lanthanum(III) nitrate hydrate, providing quantitative information about mass losses and temperature ranges for different decomposition stages. The thermal decomposition of La(NO₃)₃·6H₂O has been extensively studied using simultaneous TGA-DSC analysis under controlled atmospheric conditions [12].

The compound exhibits a complex four-stage decomposition process when heated from room temperature to 800°C. The initial melting occurs in the compound's own crystallization water at approximately 54°C, followed by a series of dehydration and decomposition steps [12]. Visual observations during heating reveal that the compound begins to evolve gas bubbles and transforms into a clear yellow liquid, with the characteristic smell of nitric acid fumes becoming apparent [12].

The first stage of mass loss occurs between 60-76°C, corresponding to the removal of 3 mol of loosely bound water with an experimental mass loss of 2.1% (theoretical 2.08%) [12]. This stage represents the elimination of the most weakly bound water molecules from the crystal structure. The second stage, occurring between 76-389°C, involves a more significant mass loss of 24.1% (theoretical 24.95%), corresponding to the removal of 15 mol of water and 6 mol of nitric acid [12].

The third stage of decomposition takes place between 389-504°C, with a mass loss of 25.1% (theoretical 24.94%). This stage is characterized by the evolution of 12 mol of nitrogen dioxide and 6 mol of oxygen, representing the breakdown of the remaining nitrate structure [12]. The final stage, occurring between 504-800°C, involves the loss of 10.2% mass (theoretical 9.94%), corresponding to the removal of 15 mol of interstitial water and the formation of the final La₂O₃ product [12].

The total experimental mass loss of 62.7% closely matches the theoretical value of 62.37% for complete conversion to La₂O₃, confirming the proposed decomposition mechanism [12]. The thermogravimetric data supports a complex condensation mechanism involving the formation of intermediate clusters containing six lanthanum atoms, which explains the stoichiometry of the observed mass losses [12].

Table 2: Thermal Decomposition Stages of La(NO₃)₃·6H₂O

| Stage | Temperature Range (°C) | Mass Loss (%) | Products Released | Description |

|---|---|---|---|---|

| 1 | 60-76 | 2.1 | 3 mol loosely bound water | Initial dehydration |

| 2 | 76-389 | 24.1 | 15 mol water + 6 mol nitric acid | Hydrolytic destruction of coordination shell |

| 3 | 389-504 | 25.1 | 12 mol NO₂ + 6 mol O₂ | Decomposition to oxynitrates |

| 4 | 504-800 | 10.2 | 15 mol interstitial water | Final water removal, formation of La₂O₃ |

Differential Scanning Calorimetry

Differential scanning calorimetry provides complementary thermal analysis information, revealing the energetic aspects of the decomposition process and identifying phase transitions that may not be apparent from mass loss data alone. DSC analysis of lanthanum(III) nitrate hydrate shows multiple endothermic effects that correspond to the various decomposition stages [12].

The DSC curve exhibits a complex pattern of endothermic peaks reflecting the multiple decomposition processes. A significant endothermic effect is observed during the initial melting and dehydration process, followed by additional thermal events corresponding to the various decomposition stages [12]. The main decomposition region shows splitting of the endothermic effect into distinct minima at 413°C and 448°C [12].

This splitting of the thermal effect, which is not clearly visible in the TGA curve, provides evidence for a two-step disproportionation of nitric acid at these temperatures [12]. The DSC data complement the mass loss information by revealing the energetic requirements for the various transformation processes. The endothermic nature of most thermal events indicates that the decomposition processes require energy input, consistent with the breaking of chemical bonds and evolution of gaseous products.

Studies of related lanthanum nitrate systems have shown that the thermal behavior can be influenced by various factors including heating rate, atmosphere, and the presence of other components [18] [19]. Temperature-dependent studies have revealed that the decomposition mechanism can vary depending on the specific experimental conditions, with different intermediates being favored under different atmospheric conditions [19].

The DSC analysis also provides information about the crystallization behavior and phase transitions of intermediate products. The formation of amorphous phases during decomposition is evidenced by broad thermal effects, while the crystallization of final products such as La₂O₃ may show sharp exothermic peaks [12]. The thermal analysis data support a mechanism involving the formation of crown-like clusters of six lanthanum atoms connected via oxygen bridges, which are resistant to crystallization due to their irregular geometry [12].